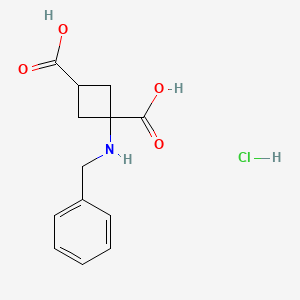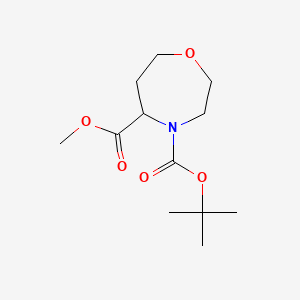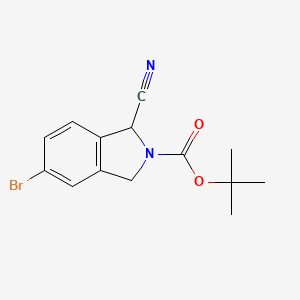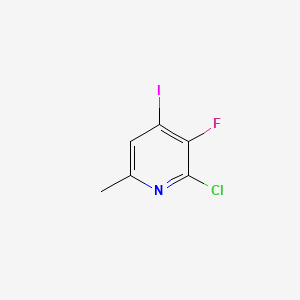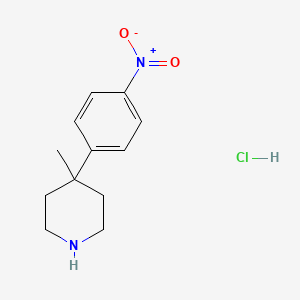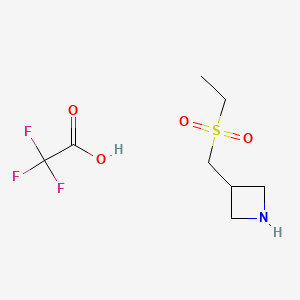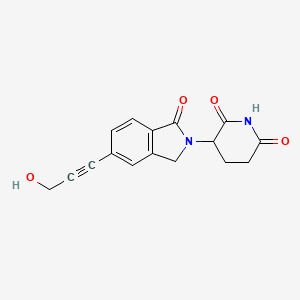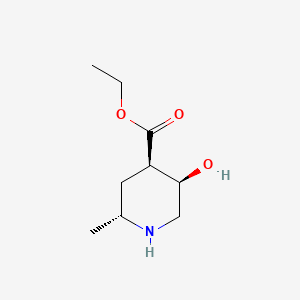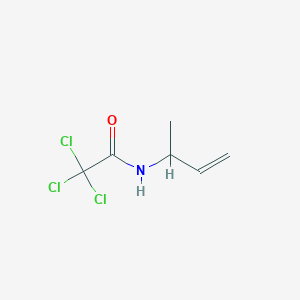
2,2,2-trichloro-N-(1-methylprop-2-enyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-(1-methylprop-2-enyl)acetamide is an organic compound with the molecular formula C₆H₈Cl₃NO. It is known for its unique chemical structure, which includes a trichloromethyl group attached to an acetamide moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(1-methylprop-2-enyl)acetamide typically involves the reaction of trichloroacetonitrile with 1-methylprop-2-enylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N-(1-methylprop-2-enyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetamide oxides, while substitution reactions can produce a variety of substituted acetamides .
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-(1-methylprop-2-enyl)acetamide is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-(1-methylprop-2-enyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroacetamide: Similar in structure but lacks the 1-methylprop-2-enyl group.
N-Methallyltrichloroacetamide: Another related compound with similar reactivity but different substituents.
Uniqueness
2,2,2-Trichloro-N-(1-methylprop-2-enyl)acetamide is unique due to the presence of the 1-methylprop-2-enyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
59875-01-3 |
|---|---|
Fórmula molecular |
C6H8Cl3NO |
Peso molecular |
216.5 g/mol |
Nombre IUPAC |
N-but-3-en-2-yl-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C6H8Cl3NO/c1-3-4(2)10-5(11)6(7,8)9/h3-4H,1H2,2H3,(H,10,11) |
Clave InChI |
KRXSZOGRHDPYHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




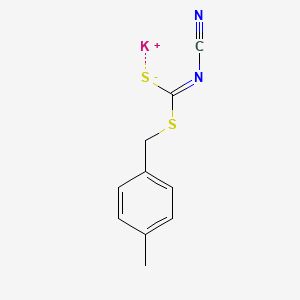
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)

